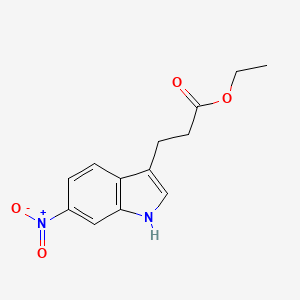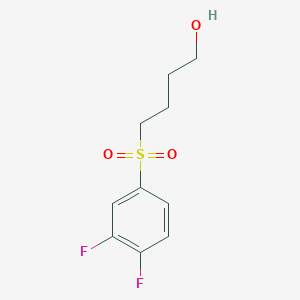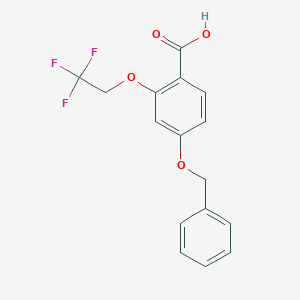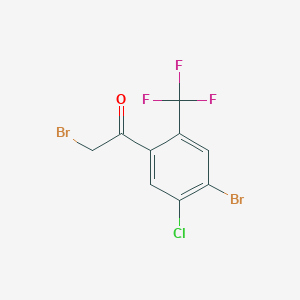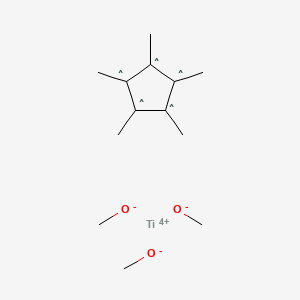
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) is an organometallic compound with the chemical formula C13H24O3Ti . It is known for its yellow liquid appearance and is primarily used as a catalyst in various organic synthesis reactions . The compound is characterized by its high thermal stability and insolubility in water, making it suitable for applications in glass, optics, and ceramics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) can be synthesized through the reaction of pentamethylcyclopentadienyl sodium with titanium tetramethoxide. The reaction typically involves the following steps[3][3]:
Preparation of Pentamethylcyclopentadienyl Sodium: This is achieved by reacting pentamethylcyclopentadiene with sodium metal in an inert atmosphere.
Reaction with Titanium Tetramethoxide: The prepared pentamethylcyclopentadienyl sodium is then reacted with titanium tetramethoxide to form Trimethoxy(pentamethylcyclopentadienyl)titanium(IV).
The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture sensitivity[3][3].
Industrial Production Methods
Industrial production methods for Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization[3][3].
Análisis De Reacciones Químicas
Types of Reactions
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The methoxy groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halides, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce various titanium complexes with different ligands .
Aplicaciones Científicas De Investigación
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) has a wide range of scientific research applications, including:
Material Science: The compound is utilized in the production of advanced ceramics and glass materials due to its high thermal stability.
Electronics: It finds applications in the development of electronic components, such as thin films and coatings.
Biomedical Research: Research is ongoing into its potential use in drug delivery systems and as a component in medical implants.
Mecanismo De Acción
The mechanism of action of Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing an active site for the reactants to interact. The pentamethylcyclopentadienyl ligand stabilizes the titanium center, allowing it to undergo multiple oxidation states and coordinate with different substrates . This versatility makes it an effective catalyst in numerous organic transformations.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) include:
Trichloro(pentamethylcyclopentadienyl)titanium(IV): Similar structure but with chloride ligands instead of methoxy groups.
Tetrakis(dimethylamido)titanium(IV): Contains dimethylamido ligands instead of methoxy groups.
Bis(cyclopentadienyl)titanium(IV) dichloride: Features cyclopentadienyl ligands and chloride ligands.
Uniqueness
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) is unique due to its combination of pentamethylcyclopentadienyl and methoxy ligands, which provide a balance of stability and reactivity. This makes it particularly effective in catalysis and material science applications .
Propiedades
Fórmula molecular |
C13H24O3Ti+ |
|---|---|
Peso molecular |
276.19 g/mol |
InChI |
InChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4 |
Clave InChI |
GQQYDESAAOEXPK-UHFFFAOYSA-N |
SMILES canónico |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


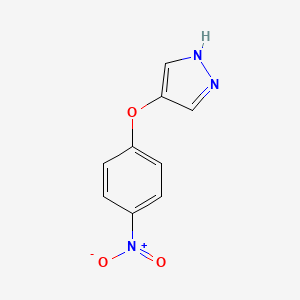


![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)


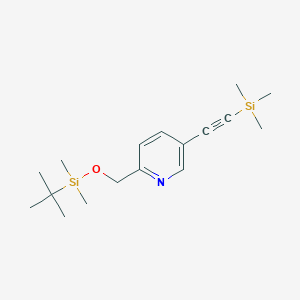
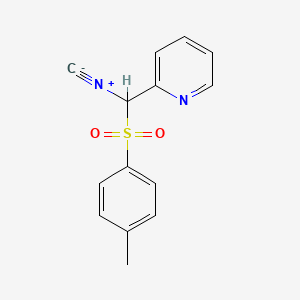

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
